8-Methyl-5-(trifluoromethyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-5-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-4-5-9(11(12,13)14)8-3-2-6-15-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMJNBHDCKQLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470122 | |
| Record name | 8-methyl-5-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868668-58-0 | |
| Record name | 8-methyl-5-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Computational Characterization of 8 Methyl 5 Trifluoromethyl Quinoline Analogues
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular structure, bonding, and functional groups of a compound. When coupled with computational methods like Normal Coordinate Analysis (NCA), a complete and reliable assignment of the vibrational modes can be achieved.
The FT-IR spectrum of quinoline (B57606) derivatives is characterized by a series of distinct absorption bands corresponding to specific vibrational modes of the molecule. For analogues of 8-Methyl-5-(trifluoromethyl)quinoline, the spectrum is dominated by vibrations of the quinoline ring, the methyl group, and the trifluoromethyl group.
A detailed analysis of the closely related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ), provides a strong basis for assigning the vibrational modes. researchgate.netdergipark.org.tr The aromatic C-H stretching vibrations of the quinoline ring typically appear in the 3200-3000 cm⁻¹ region. dergipark.org.tr For AMTQ, these have been predicted by DFT calculations to occur at 3072 cm⁻¹, 3091 cm⁻¹, and 3114 cm⁻¹. dergipark.org.tr The asymmetric and symmetric stretching vibrations of the methyl (CH₃) group are expected in the 2900-3000 cm⁻¹ range. researchgate.net
The region between 1650 cm⁻¹ and 1400 cm⁻¹ is particularly informative, containing the C=C and C=N stretching vibrations of the aromatic quinoline core. For AMTQ, strong bands observed at 1638 cm⁻¹, 1619 cm⁻¹, and 1569 cm⁻¹ are assigned to these C=C stretching vibrations. dergipark.org.tr
The trifluoromethyl (CF₃) group introduces strong, characteristic absorption bands. The symmetric and asymmetric C-F stretching modes are among the most intense in the spectrum. For AMTQ, calculations assign the asymmetric C-F₃ stretching mode at 1132 cm⁻¹ and symmetric modes at 1140 cm⁻¹ and 717 cm⁻¹. dergipark.org.tr An experimental FT-IR band at 1117 cm⁻¹ is attributed to C-F stretching. dergipark.org.tr Other vibrations, such as in-plane and out-of-plane bending of C-H bonds and deformation modes of the quinoline ring, occur at lower wavenumbers. mdpi.comvscht.cz
Table 1: Selected FT-IR Vibrational Assignments for this compound Analogues. Data extrapolated from analyses of 4-amino-2-methyl-8-(trifluoromethyl)quinoline and other substituted quinolines. researchgate.netdergipark.org.tr
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3100 - 3000 | ν(C-H) | Aromatic C-H Stretching |
| ~2980 - 2920 | νₐₛ(CH₃) | Methyl Asymmetric Stretching |
| ~2900 - 2850 | νₛ(CH₃) | Methyl Symmetric Stretching |
| ~1640 - 1570 | ν(C=C) | Aromatic Ring Stretching |
| ~1590 - 1550 | ν(C=N) | Aromatic Ring Stretching |
| ~1460 | δₐₛ(CH₃) | Methyl Asymmetric Bending |
| ~1380 | δₛ(CH₃) | Methyl Symmetric Bending |
| ~1320 - 1280 | ν(C-CF₃) | C-CF₃ Stretching |
| ~1140 | νₐₛ(CF₃) | CF₃ Asymmetric Stretching |
| ~1120 | νₛ(CF₃) | CF₃ Symmetric Stretching |
FT-Raman spectroscopy provides complementary information to FT-IR, with different selection rules governing the activity of vibrational modes. In many cases, vibrations that are weak in the IR spectrum appear as strong bands in the Raman spectrum, and vice versa.
For quinoline derivatives, the C=C stretching vibrations of the aromatic ring typically produce very intense Raman signals. dergipark.org.tr In the analysis of AMTQ, counterparts to the IR bands were observed in the FT-Raman spectrum at 1637 cm⁻¹, 1621 cm⁻¹, and 1572 cm⁻¹. dergipark.org.tr The symmetric stretching and bending vibrations of the methyl group are also generally observable in the Raman spectrum. The C-H stretching vibrations of the quinoline ring in AMTQ were experimentally found at 3072 cm⁻¹ and 3099 cm⁻¹ in the FT-Raman spectrum. dergipark.org.tr
The C-N stretching vibrations within the quinoline ring system, which can be difficult to definitively assign in IR spectra, are often more clearly identified through a combination of Raman data and computational analysis. In AMTQ, several bands between 1375 cm⁻¹ and 1077 cm⁻¹ in the FT-Raman spectrum have been assigned to C-N stretching modes. dergipark.org.tr The vibrations of the trifluoromethyl group are also active in the Raman spectrum, providing further confirmation of the presence of this substituent.
Table 2: Characteristic FT-Raman Bands for this compound Analogues. Data based on the analysis of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. researchgate.netdergipark.org.tr
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 - 3070 | Medium | Aromatic C-H Stretching |
| ~2960 | Medium | Methyl C-H Stretching |
| ~1637 | Strong | Ring C=C Stretching |
| ~1572 | Strong | Ring C=C/C=N Stretching |
| ~1375 | Medium | C-N Stretching |
| ~1259 | Medium | In-plane C-H Bending |
To achieve unambiguous assignments of the numerous vibrational modes in a complex molecule like this compound, a Normal Coordinate Analysis (NCA) is indispensable. researchgate.netnih.govias.ac.in This computational method models the vibrational motions of the atoms and relates them to the experimentally observed frequencies. The analysis is typically performed using force fields derived from quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.netdergipark.org.tr
The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. However, theoretical frequencies are often higher than experimental ones due to the neglect of anharmonicity and other factors. To correct for this, the calculated force fields are scaled using specific scaling factors, a method known as the Scaled Quantum Mechanical (SQM) force field method. researchgate.net
By applying this methodology to analogues like 4-amino-2-methyl-8-(trifluoromethyl)quinoline, researchers have been able to provide detailed assignments for all 69 of its normal vibrational modes. dergipark.org.tr The Potential Energy Distribution (PED) is calculated for each mode, which describes the contribution of different internal coordinates (like bond stretching or angle bending) to that specific vibration. For example, a PED analysis can confirm that a band at ~1620 cm⁻¹ is predominantly due to C=C stretching, with minor contributions from C-C-H bending, providing a much deeper understanding than empirical assignment alone. dergipark.org.tr This approach allows for the confident interpretation of complex spectra and the differentiation of vibrational modes that are close in energy. taylorandfrancis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the aromatic protons on the quinoline ring. The chemical shifts of these protons are influenced by the electronic effects of the nitrogen atom, the methyl group (electron-donating), and the trifluoromethyl group (strongly electron-withdrawing).
Methyl Protons (8-CH₃): The protons of the methyl group at the C8 position would appear as a singlet. Based on data for 8-methylquinoline, this signal is expected to appear significantly downfield, around 2.8 ppm. chemicalbook.com This downfield shift is partly due to the steric interaction (peri-interaction) with the nitrogen lone pair.
Aromatic Protons: The quinoline ring has six aromatic protons. The trifluoromethyl group at C5 will strongly deshield the adjacent protons at C4 and C6. The proton at C4 is expected to be a doublet, shifted downfield. The proton at C6 will also be downfield and will appear as a doublet. The proton at C7 will be influenced by the adjacent C8-methyl group and will likely appear as a doublet. The protons at C2 and C3 on the pyridine (B92270) ring will also show characteristic splitting patterns (doublets or doublet of doublets) at the downfield end of the spectrum, typical for protons adjacent to the heterocyclic nitrogen atom. researchgate.net For comparison, in 2-methyl-4-(trifluoromethyl)quinoline, the aromatic protons appear in the range of 7.54-8.10 ppm. wiley-vch.de
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound. Predictions based on data from 8-methylquinoline and other trifluoromethylated quinoline analogues. chemicalbook.comwiley-vch.de
| Proton Position | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| H2 | ~8.9 | dd |
| H3 | ~7.4 | dd |
| H4 | ~8.2 | d |
| H6 | ~7.8 | d |
| H7 | ~7.5 | d |
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, signals are expected for the ten carbons of the quinoline ring, the methyl carbon, and the trifluoromethyl carbon.
Quinoline Ring Carbons: The chemical shifts of the ten aromatic carbons will be spread over a range from approximately 115 to 160 ppm. wiley-vch.deresearchgate.net The carbons directly attached to the nitrogen (C2 and C8a) will be downfield. The presence of the electron-withdrawing CF₃ group at C5 will cause a downfield shift for C5 and influence the shifts of neighboring carbons (C4a, C6).
Methyl Carbon (8-CH₃): The methyl carbon signal is expected to appear in the upfield region of the spectrum, typically around 25 ppm, as seen in various methyl-substituted quinolines. wiley-vch.de
Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group is a key diagnostic signal. It appears as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). beilstein-archives.org The chemical shift is typically observed around 123 ppm, and the coupling constant (¹J_CF) is large, approximately 275 Hz. beilstein-archives.orgbeilstein-journals.org
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound. Predictions based on data from various methyl- and trifluoromethyl-substituted quinolines. wiley-vch.debeilstein-archives.org
| Carbon Position | Predicted δ (ppm) | Multiplicity (due to F) |
|---|---|---|
| C2 | ~158 | s |
| C3 | ~121 | s |
| C4 | ~134 | s |
| C4a | ~129 | q |
| C5 | ~127 | q |
| C6 | ~126 | s |
| C7 | ~129 | s |
| C8 | ~136 | s |
| C8a | ~148 | s |
| 8-CH₃ | ~25 | s |
Theoretical NMR Chemical Shift Calculations Using Gauge-Invariant Atomic Orbitals (GIAO) Approach
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods serves as a powerful tool for the structural elucidation of complex organic molecules. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating NMR shielding tensors. This method effectively addresses the gauge-origin problem, ensuring the accuracy of the calculated chemical shifts.
For quinoline derivatives, including those with trifluoromethyl substituents, theoretical NMR chemical shifts are typically calculated using Density Functional Theory (DFT) in conjunction with the GIAO method. The computational protocol often involves an initial geometry optimization of the molecule, followed by the NMR shielding calculation at a suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set. Studies on perfluoro-quinoline and -isoquinoline derivatives have demonstrated that GIAO-NMR computations are powerful tools for structural identification and aiding in resonance assignment researchgate.net. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO-DFT approach.
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.90 | C-2 | 150.5 |
| H-3 | 7.50 | C-3 | 122.0 |
| H-4 | 8.20 | C-4 | 135.8 |
| H-6 | 7.80 | C-4a | 128.9 |
| H-7 | 7.60 | C-5 | 125.1 (q, J=272 Hz) |
| CH₃ | 2.80 | C-6 | 126.3 |
| C-7 | 129.5 | ||
| C-8 | 136.2 | ||
| C-8a | 148.1 | ||
| CH₃ | 18.0 | ||
| CF₃ | 124.0 |
Note: The presented data is theoretical and intended for illustrative purposes based on established computational methods.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for investigating molecular structures, properties, and reactivity. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For molecules like this compound, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the most stable molecular geometry scispace.com. The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For the quinoline core, the aromatic rings are largely planar, but slight torsions can be induced by intramolecular interactions between the substituents scispace.com. The trifluoromethyl and methyl groups will have specific orientations relative to the quinoline plane.
Electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) are also derived from DFT calculations. The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting sites of chemical reactivity rjptonline.org.
| Parameter | Calculated Value (B3LYP/6-311G(d,p)) |
| Total Energy | -865.4 Hartrees |
| Dipole Moment | 3.5 Debye |
| Selected Bond Lengths (Å) | |
| C5-CF₃ | 1.52 |
| C8-CH₃ | 1.51 |
| N1-C2 | 1.37 |
| N1-C8a | 1.38 |
| **Selected Bond Angles (°) ** | |
| C4-C4a-C5 | 120.5 |
| C7-C8-C8a | 119.8 |
| C4a-C5-CF₃ | 121.0 |
| C7-C8-CH₃ | 120.2 |
Note: The presented data is theoretical and intended for illustrative purposes based on established computational methods for quinoline analogues. scispace.commdpi.comresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and their Significance for Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions researchgate.net. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity scispace.com. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system and the methyl group, while the LUMO is likely to be distributed over the quinoline ring and significantly influenced by the electron-withdrawing trifluoromethyl group. This distribution indicates that the molecule can act as both an electron donor and acceptor, participating in various types of chemical reactions. The HOMO-LUMO gap can also be used to predict the electronic absorption spectra of the molecule rjptonline.orgscirp.org.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.3 |
Note: The presented data is theoretical and intended for illustrative purposes based on established computational methods. scispace.comdergipark.org.tr
Theoretical Vibrational Frequency Computations and Comparison with Experimental Data
Theoretical vibrational frequency calculations are instrumental in the interpretation of experimental infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, such as B3LYP, following a geometry optimization, as the frequencies are calculated from the second derivatives of the energy with respect to atomic displacements nih.gov.
The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. For this compound, characteristic vibrational modes are expected for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the quinoline ring, and the strong, characteristic vibrations of the C-F bonds in the trifluoromethyl group.
It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, which compensates for the approximations inherent in the theoretical methods and the anharmonicity of real vibrations nih.gov. A detailed comparison between theoretical and experimental spectra allows for a confident assignment of the observed vibrational bands.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| 3050-3100 | 3075 | Aromatic C-H Stretch |
| 2950-3000 | 2980 | Methyl C-H Stretch |
| 1600-1650 | 1620 | Quinoline Ring C=C/C=N Stretch |
| 1300-1400 | 1350 | CF₃ Symmetric Stretch |
| 1100-1200 | 1150 | CF₃ Asymmetric Stretch |
| 800-850 | 830 | Aromatic C-H Out-of-Plane Bend |
Note: The presented data is theoretical and intended for illustrative purposes based on established computational methods for similar compounds. nih.gov
Conformational Analysis and Prediction of Ground State Conformers
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation of the methyl and trifluoromethyl groups.
While the quinoline ring system is rigid and planar, the methyl and trifluoromethyl groups can rotate around the C-C single bond connecting them to the ring. Computational methods can be used to perform a potential energy scan by systematically rotating these groups to identify the most stable conformers (those at energy minima). For a trifluoromethyl group attached to an aromatic ring, the rotational barrier is typically low, but specific conformations can be stabilized by weak intramolecular interactions scilit.com.
Biological Activities and Mechanistic Insights of 8 Methyl 5 Trifluoromethyl Quinoline and Its Derivatives
Antimalarial Activity and Structure-Activity Relationships (SAR)
Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. nih.gov This has fueled the search for novel antimalarial agents, with quinoline-based compounds being a cornerstone of chemotherapy against the disease. nih.govnih.gov
The evaluation of antimalarial efficacy typically involves assessing a compound's ability to suppress parasitemia during an active infection (suppressive activity) and to prevent the establishment of an infection (prophylactic activity). In the context of 8-aminoquinoline (B160924) derivatives, which are notable for their activity against the liver stages of the parasite, prophylactic efficacy is a key area of investigation. ukri.orgnih.gov For instance, a series of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline were evaluated for both suppressive and prophylactic antimalarial activity. nih.gov One analogue, in particular, demonstrated both higher activity and lower toxicity than the parent compound. nih.gov While specific data on the suppressive and prophylactic efficacy of 8-methyl-5-(trifluoromethyl)quinoline itself is not extensively detailed in the reviewed literature, the activity of its close analogues underscores the potential of this chemical scaffold.
The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the quinoline ring. The trifluoromethyl group (CF3), in particular, has been shown to significantly enhance the antimalarial response of many quinolone-based compounds, especially against resistant Plasmodium strains. nih.gov
Studies on various quinoline derivatives have provided valuable insights into their structure-activity relationships (SAR). For instance, the presence of a trifluoromethyl group is a key feature in some potent antimalarial compounds. nih.gov Research on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives has shown that these compounds can be more potent than chloroquine (B1663885). nih.gov The introduction of different substituents at various positions of the quinoline nucleus allows for the modulation of the compound's electronic and lipophilic properties, which in turn influences its activity profile. nih.gov For example, in a series of 2- and 8-trifluoromethyl- and 2,8-bis(trifluoromethyl)quinoline ketones, derivatives containing two trifluoromethyl groups exhibited slightly higher in vitro activity against a chloroquine-sensitive strain of P. falciparum than those with a single trifluoromethyl group. nih.gov
| Compound Series | Key Substituent Variation | Impact on Antimalarial Activity | Reference |
|---|---|---|---|
| 2,8-bis(trifluoromethyl)quinoline derivatives | Replacement of arylmethanol moiety with phenylamino (B1219803) group | Resulted in potent antimalarial compounds, with one derivative being 3-fold more potent than chloroquine. | nih.gov |
| 2- and 8-trifluoromethyl- and 2,8-bis(trifluoromethyl)quinoline ketones | Presence of one vs. two trifluoromethyl groups | Compounds with two trifluoromethyl groups showed slightly higher in vitro activity. | nih.gov |
| 5-Aryl-8-aminoquinoline derivatives | Electron-donating vs. electron-withdrawing groups on the aryl substituent | Analogues with electron-donating groups exhibited better activity. | researchgate.net |
The proposed mechanism of action for many quinoline-containing antimalarials involves interference with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole. nih.govnih.gov These drugs are thought to accumulate in the acidic food vacuole and inhibit the polymerization of heme into hemozoin, leading to a buildup of toxic free heme that kills the parasite. nih.gov
For 8-aminoquinolines, the mechanism is thought to involve their metabolic activation to redox-active metabolites. ukri.orgmesamalaria.org These metabolites can generate reactive oxygen species (ROS), which induce oxidative damage and lead to parasite death. ukri.org It has been proposed that parasite-specific enzymes, such as ferredoxin-NADP+ reductase and a diflavin reductase, are involved in the redox cycling of hydroxylated primaquine (B1584692) metabolites, a process that generates hydrogen peroxide and hydroxyl radicals. ukri.org While the precise mechanism for this compound derivatives is not fully elucidated, it is likely to share similarities with other quinoline-based antimalarials, potentially involving interference with heme metabolism or the generation of oxidative stress. Some trifluoromethylquinoline derivatives are also thought to bind to DNA by intercalation. nih.gov
Antiviral Activity and Mechanistic Studies
In addition to their antimalarial properties, quinoline derivatives have garnered attention for their potential as broad-spectrum antiviral agents, with activity reported against a range of viruses including Zika virus (ZIKV), enterovirus, and herpes virus. nih.govnih.gov
The emergence of Zika virus as a global health concern has prompted the search for effective antiviral therapies. Notably, 2,8-bis(trifluoromethyl)quinoline derivatives have been identified as potent inhibitors of ZIKV replication in vitro. nih.govresearchgate.netsscdt.orgnih.gov In one study, a series of new 2,8-bis(trifluoromethyl)quinoline derivatives were synthesized and evaluated for their ability to inhibit ZIKV replication, with the aim of improving upon the known anti-ZIKV activity of mefloquine (B1676156). sscdt.orgnih.gov Several of these derivatives demonstrated significantly greater potency than mefloquine. sscdt.orgnih.gov Specifically, two quinoline derivatives were found to be the most potent compounds within the series, exhibiting a potency five times that of mefloquine. sscdt.org These findings highlight the potential of the 2,8-bis(trifluoromethyl)quinoline scaffold for the development of novel anti-ZIKV drugs. sscdt.org
| Compound Series | Viral Target | Observed Activity | Reference |
|---|---|---|---|
| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | Potent inhibition of viral replication in vitro, with some derivatives being 5 times more potent than mefloquine. | sscdt.orgnih.gov |
| Quinoline derivatives (general) | Enterovirus D68 (EV-D68) | Identified as VP1 inhibitors with potent antiviral activity. | nih.gov |
| Novel quinoline derivatives | Zika Virus (ZIKV) | Inhibited ZIKV replication in ocular cells via autophagy inhibition. | nih.gov |
The antiviral mechanism of quinoline derivatives can vary depending on the specific compound and the viral target. Preliminary mechanistic studies on a series of novel quinoline analogues against Enterovirus D68 (EV-D68) indicated that they act as VP1 inhibitors. nih.gov A time-of-drug-addition experiment revealed that the antiviral activity was most significant when the compound was added during the early stages of the viral replication cycle, suggesting interference with viral entry or uncoating. nih.gov
In the context of ZIKV, some novel quinoline derivatives have been shown to inhibit viral replication by modulating autophagy. nih.gov These compounds were found to inhibit ZIKV replication in ocular cells without causing significant cytotoxicity. nih.gov The antiviral activity correlated with an accumulation of LC3 puncta, a marker of autophagy inhibition. nih.gov This suggests that these quinoline derivatives disrupt the autophagy pathway, which the virus may exploit for its replication. Further research into the specific molecular targets and pathways affected by this compound and its derivatives will be crucial for the development of these compounds as effective antiviral therapeutics.
Antibacterial and Antifungal Efficacy
The quinoline scaffold, a heterocyclic aromatic compound, is a fundamental structure in numerous pharmacologically active molecules. nih.govvivantechnologies.com Its derivatives have demonstrated a wide array of biological activities, including significant potential as antimicrobial agents. nih.govresearchgate.net Modifications to the quinoline ring, such as the introduction of trifluoromethyl and methyl groups, can modulate this activity, leading to the development of compounds with enhanced efficacy against various microbial pathogens. nih.govnih.gov
Derivatives of the quinoline core structure are recognized for their broad-spectrum antimicrobial properties. nih.govvivantechnologies.comresearchgate.net Research into various substituted quinolines has revealed activity against a range of bacteria and fungi, establishing this chemical class as a "privileged scaffold" in medicinal chemistry. nih.govscienceopen.com For instance, a series of 8-(trifluoromethyl)-substituted quinolones demonstrated in vitro antibacterial activities comparable to their 8H-analogues, which include established drugs like ciprofloxacin. nih.gov Similarly, synthetic 8-quinolinamines have been reported to possess broad-spectrum antifungal capabilities. researchgate.net The versatility of the quinoline moiety allows for derivatization that can lead to significant antimicrobial potencies, making it a focal point for the discovery of new antibacterial and antifungal agents to combat drug resistance and newly emerging microbial diseases. nih.gov
The therapeutic potential of quinoline derivatives has been evaluated against several specific and clinically relevant pathogens.
Cryptococcus neoformans: This opportunistic yeast is a significant cause of life-threatening infections, particularly in immunocompromised individuals. nih.govnih.gov Certain 8-quinolinamine derivatives have proven to be highly effective against C. neoformans, with some compounds exhibiting half-maximal inhibitory concentrations (IC50) as low as 0.58 µg/mL. researchgate.net Halogenated quinolines and analogues of the antimalarial drug mefloquine, which features a quinoline core, also demonstrate potent growth inhibition of this fungus. nih.govresearchgate.net
Candida albicans: As a common cause of fungal infections, C. albicans is a key target for new antifungal agents. nih.gov Studies have shown that specific quinoline derivatives can exhibit significant activity against C. albicans, with some compounds registering a minimum inhibitory concentration (MIC) value of 8 µg/mL. researchgate.net Aminated quinolinequinones and mefloquine analogues have also displayed notable efficacy against this pathogen. nih.govmdpi.com Furthermore, combining quinoline-chalcone derivatives with existing antifungals like fluconazole (B54011) has been shown to effectively inhibit both drug-sensitive and drug-resistant strains of C. albicans. nih.gov
Staphylococcus aureus: The rise of methicillin-resistant Staphylococcus aureus (MRSA) has created an urgent need for novel antibiotics. nih.gov Quinoline-based compounds have emerged as a promising area of research, with various derivatives showing potent activity against MRSA. nih.govresearchgate.net For example, certain aminated quinolinequinones displayed moderate to strong antibacterial profiles against S. aureus. mdpi.comnih.gov
Mycobacterium smegmatis: This non-pathogenic relative of Mycobacterium tuberculosis is often used as a model organism in tuberculosis research. nih.govrsc.org Quinolone compounds have been examined for their lethal activity against M. smegmatis, with studies indicating that substituents at the C-8 position can enhance killing efficacy. nih.gov Other research has focused on the screening of trifluoromethyl-aminoquinoline derivatives for antimycobacterial properties. sigmaaldrich.cn
Pseudomonas aeruginosa: This Gram-negative bacterium is a notorious opportunistic pathogen known for its high level of antibiotic resistance. nih.govmdpi.com Specific quinoline compounds have been identified that can inhibit ATP synthase in P. aeruginosa, representing a promising mechanism of action against drug-resistant strains. nih.gov
The table below summarizes the activity of various quinoline derivatives against the specified pathogens.
| Pathogen | Quinoline Derivative Class | Reported Activity (MIC/IC50) |
| Cryptococcus neoformans | 8-Quinolinamines | IC50: 0.58 µg/mL researchgate.net |
| Mefloquine Analogue (8-chloro) | MIC: 1-2 µg/mL nih.gov | |
| Candida albicans | Quinoline-Thiadiazole Derivative | MIC: 8 µg/mL researchgate.net |
| Mefloquine Analogue (8-chloro) | MIC: 4-8 µg/mL nih.gov | |
| Staphylococcus aureus | Aminated Quinolinequinones | MIC: 2.44-4.88 µg/mL nih.gov |
| Thiourea-containing Quinoline | MIC50: 11.44 µM (MRSA) nih.gov | |
| Mycobacterium smegmatis | Quinolones | Effective lethal action observed nih.gov |
| Pseudomonas aeruginosa | Quinoline ATP Synthase Inhibitors | Antibacterial activity demonstrated nih.gov |
Anticancer Potential and Target Identification
The quinoline framework is a key component in a multitude of compounds investigated for their anticancer properties. brieflands.com Derivatives featuring trifluoromethyl groups, in particular, have been the subject of extensive research to determine their cytotoxicity against various cancer cell lines and to elucidate their mechanisms of action. nih.gov
Numerous studies have demonstrated the potent cell-growth inhibitory activity of trifluoromethylquinoline derivatives against a range of human cancer cell lines. In a comparative study, 2,8-bis(trifluoromethyl)quinoline derivatives showed significant cytotoxicity against human promyelocytic leukemic (HL-60) cells, with one compound exhibiting a half-maximal inhibitory concentration (IC50) of 10 µM. nih.gov Other 2,8-bis(trifluoromethyl)-4-substituted quinolines have also been identified as potent antiproliferative agents against both HL-60 and leukemic monocyte lymphoma (U937) cell lines.
The antiproliferative effects are not limited to leukemia. Synthesized quinoline derivatives have shown efficacy against breast cancer (MCF-7), colon cancer (Caco-2), and melanoma (A375) cell lines, among others. brieflands.commdpi.comresearchgate.net For example, certain quinoline-based chalcones and 4,5-dihydropyrazoles displayed striking cell growth inhibitory potential against the MCF-7 cell line, with one compound recording an IC50 value of 3.35 µM. nih.gov The broad antiproliferative activity highlights the potential of this class of compounds in cancer chemotherapy research. researchgate.net
The following table presents a selection of reported cytotoxic activities of various quinoline derivatives against different cancer cell lines.
| Cell Line | Cancer Type | Quinoline Derivative | IC50 Value |
| HL-60 | Promyelocytic Leukemia | 2,8-Bis(trifluoromethyl)quinoline derivative | 10 µM nih.gov |
| U937 | Leukemic Monocyte Lymphoma | 4-substituted 2,8-bis(trifluoromethyl)quinoline | 43.95 µg/mL |
| Caco-2 | Colorectal Carcinoma | 8-nitro-7-quinolinecarbaldehyde | 0.53 µM brieflands.com |
| A375 | Melanoma | Quinolinol (MMRi62) | 1.36 µM mdpi.com |
| MCF-7 | Breast Cancer | 3-Phenyltrifluoromethyl quinoline derivative | <10 µM researchgate.net |
| HepG2 | Liver Cancer | Quinoline-Chalcone hybrid | Low micromolar range nih.gov |
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core ring structure. brieflands.comnih.gov Structure-activity relationship (SAR) studies have revealed that even minor chemical modifications can lead to significant changes in anticancer potency and selectivity. nih.gov
For instance, in a study of six different trifluoromethylquinoline derivatives, the presence and position of the trifluoromethyl group were critical; a 2,8-bis(trifluoromethyl)quinoline derivative showed the highest cell-growth inhibitory activity, while another derivative was found to be stimulatory to cell growth. nih.gov This demonstrates that the substitution pattern is a key determinant of biological effect. Research on 3-phenyltrifluoromethyl quinoline derivatives indicated that the addition of electron-withdrawing groups to the structure was associated with better anticancer activity. researchgate.net Similarly, the introduction of a sterically hindered trifluoromethyl group at the C2-position of a benzimidazole (B57391) ring (part of a larger hybrid molecule) enhanced its in vitro cytotoxicity. mdpi.com The strategic functionalization of the quinoline scaffold is therefore a crucial approach for optimizing the cytotoxic profile of these compounds. brieflands.comnih.gov
The anticancer effects of this compound and its related derivatives are attributed to their interaction with various molecular targets, primarily involving DNA intercalation and enzyme inhibition.
DNA Intercalation: One of the proposed mechanisms for the cytotoxicity of trifluoromethylquinoline derivatives is their ability to insert themselves between the base pairs of DNA. nih.gov This intercalation can disrupt DNA replication and transcription, ultimately leading to apoptosis. nih.govnih.gov This mode of action is a characteristic of several potent anticancer agents. nih.gov
Enzyme Inhibition: Quinoline-based compounds have been identified as inhibitors of a wide range of enzymes that are critical for cancer cell survival and proliferation. nih.govnih.gov These include:
Tyrosine Kinases: Many quinoline derivatives are designed to target receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which are often overexpressed in tumors. nih.govnih.gov Inhibition of these kinases blocks downstream signaling pathways that promote cell growth. nih.gov
PI3K/mTOR Pathway: The PI3K/mTOR signaling pathway is a central regulator of cell growth, and its dysregulation is common in cancer. Certain quinoline molecules have been developed as potent dual inhibitors of PI3K and mTOR. nih.gov
DNA Methyltransferases (DNMTs): Some quinoline-based compounds have been shown to inhibit DNMTs. biorxiv.orgmdpi.com These enzymes are responsible for DNA methylation, an epigenetic modification that can silence tumor suppressor genes. Inhibition of DNMTs can reactivate these genes, leading to an anti-tumor effect. biorxiv.org The proposed mechanism involves the compound intercalating into the DNA substrate, thereby blocking the enzyme's access. biorxiv.org
The ability of these compounds to engage with multiple targets, such as DNA and various critical enzymes, underscores their potential as versatile anticancer agents. mdpi.comacs.org
Other Pharmacological Activities
While research specifically on this compound is limited, studies on its structural analogs and derivatives have revealed notable pharmacological activities. These investigations provide valuable insights into the potential biological effects of the core quinoline scaffold, particularly concerning ion channel modulation and enzyme inhibition.
KCa3.1 Channel Activation
The intermediate-conductance calcium-activated potassium channel, KCa3.1, plays a crucial role in regulating cell proliferation and the immune response. nih.gov The activation of KCa3.1 channels is a promising therapeutic strategy for various conditions. Research into quinoline derivatives has identified compounds with the ability to selectively activate these channels.
A study focused on the synthesis and evaluation of quinoline derivatives as KCa3.1 channel activators explored several compounds structurally related to this compound. nih.govntu.edu.sg One such derivative, 5-methyl-8-(trifluoromethyl)thiazolo[4,5-f]quinolin-2-amine (NKV-102) , which shares the methyl and trifluoromethyl substitutions on the quinoline core, was synthesized and investigated. nih.govntu.edu.sg Another closely related compound, 8-(trifluoromethyl)thiazolo[4,5-f]quinolin-2-amine (NKV-101) , was also part of this study. nih.govntu.edu.sg
The research aimed to identify selective activators of KCa3.1 channels. While detailed electrophysiological data for NKV-101 and NKV-102 were not the primary focus of the publication, the study successfully identified a lead compound, SKA-346 (5-methyl- mdpi.comresearchgate.netthiazolo[4,5-f]quinolin-2-amine), which demonstrated an EC50 of 1.9 μM for KCa3.1 activation and exhibited selectivity over other ion channels. nih.gov The synthesis of these trifluoromethyl-containing quinoline derivatives underscores the scientific interest in this chemical space for modulating KCa3.1 channel activity.
| Compound | Structure | Target | Activity |
|---|---|---|---|
| SKA-346 | 5-methyl- mdpi.comresearchgate.netthiazolo[4,5-f]quinolin-2-amine | KCa3.1 Channel | Activator (EC50 = 1.9 μM) |
| NKV-101 | 8-(trifluoromethyl)thiazolo[4,5-f]quinolin-2-amine | KCa3.1 Channel | Synthesized for screening |
| NKV-102 | 5-methyl-8-(trifluoromethyl)thiazolo[4,5-f]quinolin-2-amine | KCa3.1 Channel | Synthesized for screening |
Cytochrome P450 1A2 Inhibition and Selectivity
Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide array of xenobiotics, including drugs and environmental toxins. CYP1A2 is a key member of this family, and its inhibition can lead to significant drug-drug interactions.
The trifluoromethyl group, a common substituent in medicinal chemistry, is known to influence the metabolic stability and pharmacokinetic properties of compounds. Its presence in the 5-position of the quinoline ring, combined with the methyl group at the 8-position, creates a unique electronic and steric profile that could influence its binding to the active site of CYP1A2. Further research is necessary to determine the specific inhibitory activity and selectivity of this compound towards CYP1A2 and other CYP isoforms.
| Compound Name |
|---|
| This compound |
| 5-methyl-8-(trifluoromethyl)thiazolo[4,5-f]quinolin-2-amine (NKV-102) |
| 8-(trifluoromethyl)thiazolo[4,5-f]quinolin-2-amine (NKV-101) |
| 5-methyl- mdpi.comresearchgate.netthiazolo[4,5-f]quinolin-2-amine (SKA-346) |
Medicinal Chemistry and Drug Discovery Perspectives of 8 Methyl 5 Trifluoromethyl Quinoline
Lead Compound Optimization and Derivatization Strategies for Enhanced Bioactivity
Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising lead compound. For a scaffold like 8-Methyl-5-(trifluoromethyl)quinoline, optimization strategies would focus on systematic structural modifications to improve its drug-like characteristics. scienceopen.comresearchgate.net The process often involves an iterative cycle of design, synthesis, and biological testing to build a comprehensive understanding of the structure-activity relationship (SAR). researchgate.net
Derivatization strategies for this compound could explore several key positions on the quinoline (B57606) ring:
Modification of the 8-Methyl Group: The methyl group at the C8 position is a prime site for functionalization. It can be oxidized to an alcohol or carboxylic acid, or used as a handle to introduce other functional groups via C-H activation strategies. georgiasouthern.edu These modifications can introduce new hydrogen bonding capabilities or allow for the attachment of larger moieties to probe interactions with target proteins.
Substitution on the Aromatic Rings: The available positions on both the benzene (B151609) and pyridine (B92270) rings of the quinoline scaffold can be substituted with various groups (e.g., halogens, alkoxy, amino groups) to modulate electronic properties, lipophilicity, and steric profile.
Bioisosteric Replacement: The methyl or trifluoromethyl groups could be replaced with bioisosteres to fine-tune activity. For instance, the methyl group could be replaced by an ethyl group or a small cycloalkane, while the trifluoromethyl group could be swapped with other electron-withdrawing groups like a cyano or nitro group to assess the impact on target binding and metabolic stability. mdpi.com
Exploration of Bioactive Analogues for Diverse Therapeutic Applications
The quinoline nucleus is associated with a broad spectrum of pharmacological activities. nih.govmdpi.com Consequently, analogues of this compound hold potential for development across various therapeutic areas.
Anticancer Activity: Many quinoline-based compounds have been developed as anticancer agents, targeting key pathways in cancer progression. benthamdirect.comresearchgate.net For example, drugs like Lenvatinib and Bosutinib are quinoline-containing kinase inhibitors used in clinical practice. nih.govbenthamdirect.com Analogues of this compound could be designed to inhibit specific kinases, topoisomerases, or other proteins implicated in cancer. researchgate.net The trifluoromethyl group, in particular, can enhance the targeting and inhibitory activity of molecules against tumor cells. wechemglobal.com
Antimalarial Activity: Quinolines, such as chloroquine (B1663885) and mefloquine (B1676156), have historically been cornerstone drugs for malaria treatment. nih.gov They are thought to interfere with hemoglobin digestion in the parasite's food vacuole. nih.gov While resistance is a major issue, the development of new quinoline analogues that can overcome existing resistance mechanisms is an active area of research. Derivatization of the this compound scaffold could lead to novel compounds with activity against drug-resistant strains of Plasmodium falciparum.
Antimicrobial and Antiviral Activity: The quinoline scaffold is also found in compounds with antibacterial and antiviral properties. nih.govresearchgate.net Modifications to the core structure of this compound could be explored to develop agents targeting bacterial enzymes or viral replication processes. The introduction of fluorine-containing groups is a known strategy to enhance the potency and pharmacokinetic properties of antimicrobial agents. researchgate.net
The table below illustrates potential therapeutic applications for analogues based on the versatile quinoline scaffold.
| Therapeutic Area | Potential Molecular Target | Example of Quinoline-Based Drug |
| Oncology | Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) | Lenvatinib, Bosutinib nih.govbenthamdirect.com |
| Infectious Diseases (Malaria) | Heme Polymerase | Chloroquine, Mefloquine nih.gov |
| Infectious Diseases (Bacterial) | DNA Gyrase, Topoisomerase IV | Ciprofloxacin (a quinolone) acs.org |
| Neurodegenerative Diseases | Metal Ion Chelation | Clioquinol researchgate.net |
| Virology (HIV) | HIV-1 Integrase | Styrylquinolines rroij.com |
Development of this compound as Chemical Probes for Biological Pathway Elucidation
Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in complex biological systems. chemicalprobes.org Derivatives of this compound could be developed into valuable chemical probes. For example, 8-aminoquinoline (B160924) derivatives have been successfully used as fluorescent probes for detecting metal ions like Zn²⁺. nih.gov
To transform this compound into a chemical probe, several modifications would be necessary:
Introduction of a Reporter Group: A fluorescent tag, biotin, or a clickable handle (like an azide (B81097) or alkyne) could be attached to the molecule. mdpi.com This allows for visualization via microscopy or affinity-based enrichment for proteomic analysis. mdpi.com
Attachment of a Reactive Moiety: For activity-based probes (ABPs), a reactive group is incorporated that forms a covalent bond with the target enzyme, allowing for functional characterization even in complex biological samples. mdpi.com
Maintaining Target Affinity: Crucially, these modifications must not significantly disrupt the molecule's binding affinity and selectivity for its intended biological target.
By developing such probes, researchers could investigate the role of specific enzymes or pathways in disease, validate new drug targets, and gain a deeper understanding of the mechanism of action of quinoline-based therapeutics.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
SAR and QSAR studies are fundamental to medicinal chemistry, providing insights into how chemical structure relates to biological activity.
The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the ring system. nih.gov
Position 4: Substitution at the 4-position, often with an amino side chain, has been shown to be crucial for the antiproliferative activity of certain quinoline series. nih.gov
Position 5: Electron-withdrawing groups at the 5-position can enhance anticancer activity. nih.gov The trifluoromethyl group in this compound is a strong electron-withdrawing group, suggesting this could be a favorable feature for certain biological activities. nih.gov
Position 7: The introduction of large, bulky alkoxy substituents at the 7-position has been identified as a beneficial pharmacophoric feature for antiproliferative activity in some quinoline classes. nih.gov
Position 8: The 8-position is also critical. For instance, the hydroxyl group in 8-hydroxyquinolines is essential for their metal-chelating properties, which are linked to many of their biological effects. researchgate.net The methyl group in the title compound could influence steric interactions and lipophilicity.
The following table summarizes general SAR trends for substituted quinolines based on findings from various studies.
| Position on Quinoline Ring | Type of Substituent | Observed Impact on Bioactivity | Reference |
| 2 | Aromatic Amide | Increased lipophilicity and antiviral activity. | nih.gov |
| 4 | Amino Side Chain | Facilitated antiproliferative activity. | nih.gov |
| 5 | Electron-Withdrawing Group (e.g., -Cl) | Improved anticancer activity. | nih.gov |
| 7 | Bulky Alkoxy Group | Beneficial for antiproliferative activity. | nih.gov |
| 8 | Hydroxyl Group | Essential for metal chelation and related biological activities. | researchgate.net |
The trifluoromethyl (-CF₃) group is a widely used substituent in medicinal chemistry due to its unique electronic and steric properties. mdpi.comwechemglobal.com Its incorporation into a drug candidate can have several beneficial effects:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.combeilstein-archives.org This can increase the half-life and oral bioavailability of a drug. wechemglobal.com
Increased Lipophilicity: The -CF₃ group is lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cell membranes and access its target. mdpi.com This improved permeability can be crucial for reaching intracellular targets or penetrating the blood-brain barrier. mdpi.com
Modulation of Bioactivity: As a strong electron-withdrawing group, the -CF₃ group can alter the pKa of nearby functional groups and modify the electronic nature of the aromatic ring system. mdpi.com This can lead to stronger binding interactions with the target protein, thereby increasing potency. mdpi.comwechemglobal.com Research on PRMT5 inhibitors showed that replacing a carboxamide group with a CF3 group significantly enhanced inhibitory activity and improved cell permeability. acs.org
Strategies to Address Drug Resistance Mechanisms Associated with Quinoline-Based Therapeutics
Drug resistance is a major challenge in chemotherapy, whether for cancer or infectious diseases, and it significantly limits the efficacy of quinoline-based drugs. nih.govsemanticscholar.orgnih.gov The primary mechanisms of resistance include:
Target-Mediated Resistance: Mutations in the target protein (e.g., DNA gyrase in bacteria, or specific kinases in cancer cells) can reduce the drug's binding affinity. acs.orgnih.gov
Increased Drug Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport drugs out of the cell, can lower the intracellular concentration of the therapeutic agent to sub-lethal levels. acs.orgnih.gov
Drug Modification: In some cases, bacteria can acquire enzymes that chemically modify and inactivate the drug. bohrium.com
Several strategies are being explored to overcome these resistance mechanisms:
Rational Design of New Analogues: New quinoline derivatives can be designed to circumvent resistance. For example, modifying the drug's structure to establish new interactions with the target enzyme can overcome resistance caused by mutations that disrupt the original binding mode. acs.orgnih.gov Introducing substituents that block metabolic inactivation or are not recognized by efflux pumps is another key approach. nih.gov
Combination Therapy: Using quinoline-based drugs in combination with other agents that have different mechanisms of action can be an effective strategy. This can include combining them with efflux pump inhibitors to restore intracellular drug concentrations.
Development of Multi-Target Agents: Designing single molecules that can inhibit multiple targets simultaneously can make it more difficult for resistance to develop. nih.gov
The development of novel quinoline compounds must consider these resistance mechanisms from the outset, incorporating structural features that are less susceptible to known resistance pathways.
Future Directions and Emerging Research Avenues for 8 Methyl 5 Trifluoromethyl Quinoline
Integration of Advanced Computational Modeling and Experimental Validation for Drug Design
The advancement of drug design for quinoline (B57606) derivatives like 8-Methyl-5-(trifluoromethyl)quinoline can be significantly accelerated by integrating computational modeling with experimental validation. nih.gov In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding affinities and interaction modes of ligands with their biological targets. nih.gov For instance, molecular docking studies on other trifluoromethyl quinoline derivatives have been used to predict favorable interactions with the active sites of target proteins, such as thymidine (B127349) phosphorylase in cancer research. researchgate.net
By creating a virtual model of this compound, researchers can screen it against a vast library of biological targets, including enzymes, receptors, and DNA. acs.org This approach helps in identifying potential therapeutic applications and understanding the mechanism of action at a molecular level. For example, understanding the binding mode of similar compounds through co-crystal structures has been pivotal in designing potent and selective inhibitors for targets like PRMT5. acs.org MD simulations can further refine these models by assessing the stability of the ligand-protein complex over time. nih.gov
The predictions generated from these computational models must then be confirmed through rigorous experimental validation. nih.gov This involves synthesizing the compound and evaluating its activity in vitro using biochemical and cellular assays. The experimental data provides crucial feedback that can be used to refine the computational models, creating a synergistic cycle of design, testing, and optimization. This integrated approach not only saves time and resources but also enhances the probability of discovering novel and potent therapeutic agents. nih.gov
| Computational Technique | Application in Drug Design for this compound | Potential Outcome |
| Molecular Docking | Predict binding modes and affinities with various protein targets (e.g., kinases, proteases). nih.govresearchgate.net | Identification of new potential therapeutic targets and lead optimization. |
| Molecular Dynamics (MD) Simulations | Assess the stability of the compound-target complex and dynamic interactions. nih.gov | Deeper understanding of the mechanism of action and binding stability. |
| Quantitative Structure-Activity Relationship (QSAR) | Model the relationship between chemical structure and biological activity. | Guide the design of derivatives with improved potency and selectivity. |
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Accessibility
The accessibility of this compound for extensive research and potential future development hinges on efficient and sustainable synthetic methods. Traditional quinoline syntheses, such as the Skraup and Doebner-Von Miller reactions, often require harsh conditions and produce toxic byproducts. mdpi.com Modern organic synthesis is increasingly focused on developing "green" and atom-economical methodologies.
Recent advancements in the synthesis of trifluoromethylquinolines include palladium-catalyzed tandem reactions, rhodium-catalyzed redox-neutral annulations, and metal-free, one-pot procedures. beilstein-journals.orgresearchgate.netrsc.org These methods offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance. rsc.orgrsc.org For example, rhodium-catalyzed [3+3] cycloaddition of anilines with CF3-ynones provides a regioselective route to 2-trifluoromethylquinolines in good to excellent yields. rsc.org The development of catalyst- and solvent-free conditions represents a significant step towards environmentally benign chemical synthesis. researchgate.net
Adapting these novel methodologies for the specific synthesis of this compound is a key future objective. The goal is to create a synthetic route that is not only high-yielding but also safe, environmentally friendly, and economically viable, thereby facilitating its availability for widespread biological screening and preclinical studies.
| Synthetic Methodology | Key Features | Relevance to this compound |
| Palladium-Catalyzed Reactions | High efficiency for C-C bond formation. beilstein-journals.org | Potential for constructing the quinoline core or introducing substituents. |
| Rhodium-Catalyzed Annulation | High regioselectivity, mild conditions. rsc.org | Efficient and controlled synthesis of the substituted quinoline ring. |
| Metal-Free Synthesis | Avoids toxic and expensive metal catalysts, often more sustainable. mdpi.comresearchgate.net | Greener and potentially more cost-effective production. |
| One-Pot Procedures | Combines multiple reaction steps, reducing waste and purification efforts. researchgate.net | Streamlined and more efficient synthesis. |
Targeting Emerging Drug-Resistant Pathogens and Neglected Tropical Diseases
The quinoline scaffold is historically significant in the fight against infectious diseases, most notably malaria. nih.gov A critical area of future research for this compound is its potential activity against emerging drug-resistant pathogens and neglected tropical diseases (NTDs). nih.gov The rise of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), poses a major global health threat. nih.govnih.gov
Recent studies have shown that certain quinoline-2-one derivatives exhibit significant antibacterial action against a spectrum of MDR Gram-positive bacteria. nih.gov Some quinoline-based compounds have also shown promising activity against Pseudomonas aeruginosa. nih.govresearchgate.net Investigating the antibacterial and antibiofilm efficacy of this compound against these challenging pathogens is a logical and important next step. nih.gov
Furthermore, there is a pressing need for new drugs to treat NTDs, which affect over a billion people worldwide. nih.govnih.gov The antiviral potential of quinoline derivatives has been demonstrated against a range of viruses, including Zika virus, dengue virus, and SARS-CoV-2. nih.govresearchgate.net Given that related 2,8-bis(trifluoromethyl)quinoline (B3046767) analogs have shown improved anti-Zika virus activity compared to the known drug mefloquine (B1676156), exploring the activity of this compound against Zika and other NTD-causing pathogens is a highly promising research avenue. researchgate.net
Exploration of Uncharted Therapeutic Applications and Biological Targets
Beyond infectious diseases, the quinoline nucleus is a versatile scaffold in the discovery of drugs for a multitude of conditions, particularly cancer. nih.gov Quinoline derivatives have been developed as inhibitors of various protein kinases and signaling pathways implicated in tumor growth and progression, such as c-Met, EGFR, and PI3K/mTOR. nih.gov The presence of the trifluoromethyl group can enhance the potency and selectivity of such inhibitors. nih.gov Therefore, a comprehensive screening of this compound against a panel of cancer cell lines and key oncogenic targets is warranted.
The antiproliferative activity of substituted tetrahydroquinolines has been documented, with some compounds affecting the cell cycle and inducing mitochondrial membrane depolarization in cancer cells. nih.govsemanticscholar.org Investigating whether this compound shares these mechanisms could reveal novel anticancer potential.
Other potential therapeutic areas include inflammatory diseases and neurological disorders. The diverse biological activities reported for the broader quinoline class suggest that this compound may interact with a variety of currently uncharted biological targets. nih.govnih.gov High-throughput screening and phenotypic assays could be employed to uncover novel therapeutic applications beyond the conventional scope of quinoline research.
| Potential Therapeutic Area | Relevant Biological Targets/Pathways | Rationale based on Quinoline Derivatives |
| Oncology | EGFR, c-Met, PI3K/mTOR, Tubulin nih.govchemcomp.com | Many quinoline-based molecules are approved or in clinical trials as anticancer agents. nih.gov |
| Virology | Viral proteases, polymerases, entry mechanisms nih.govresearchgate.net | Demonstrated activity against Zika, SARS-CoV-2, HIV, and others. nih.govresearchgate.net |
| Neurology | Receptors and enzymes in the CNS | The quinoline scaffold is present in some antipsychotic drugs. nih.gov |
| Inflammatory Diseases | COX enzymes, cytokines | Certain heterocyclic compounds exhibit anti-inflammatory properties. |
Scalability and Cost-Effectiveness Considerations in the Synthesis of Therapeutic Candidates
For any promising compound to transition from a laboratory curiosity to a viable therapeutic candidate, its synthesis must be scalable and cost-effective. The development of novel synthetic methodologies, as discussed in section 6.2, is directly linked to this crucial consideration. Methods that utilize inexpensive starting materials, avoid costly metal catalysts, reduce the number of synthetic steps (e.g., one-pot reactions), and minimize the need for extensive purification are essential for large-scale production. mdpi.comresearchgate.net
The ability to perform a synthesis on a gram-scale is an early indicator of its potential for industrial application. researchgate.net A future research focus should be on optimizing the synthesis of this compound to ensure its economic feasibility. This involves not only improving the reaction yield but also considering the cost of reagents, solvents, and energy consumption. The principles of green chemistry—such as atom economy, use of renewable feedstocks, and design for degradation—should guide the development of a manufacturing process that is both economically and environmentally sustainable. researchgate.net A thorough cost-benefit analysis of different synthetic routes will be imperative for the long-term prospects of this compound as a potential drug.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-methyl-5-(trifluoromethyl)quinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Common synthetic routes include:
- Phthalimide-mediated cyclization : Starting from 8-aminoquinoline precursors, phthalic anhydride is used to protect the amino group, followed by oxidation (e.g., with MCPBA) and subsequent deprotection .
- Catalytic cyclization : Gold-catalyzed cyclization of trifluoromethylated propargyl-amines provides regioselective access to trifluoromethylquinolines. Reaction temperature (80–120°C) and solvent polarity (e.g., DCM vs. dioxane) critically affect yield (60–92%) .
- POCl3-mediated chlorination : Used to introduce reactive chlorides for further functionalization. Excess POCl3 and reflux conditions (~110°C) are required to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substitution patterns (e.g., trifluoromethyl resonance at δ ~110–120 ppm in 13C NMR) .
- X-ray diffraction : Resolves steric effects of the trifluoromethyl group (e.g., bond angles and packing interactions). Data deposition in repositories like CCDC ensures reproducibility .
- FT-IR : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary evaluation of the biological activity of this compound derivatives?
- Methodological Answer :
- Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Derivatives with electron-withdrawing groups (e.g., -CF3) often show enhanced activity due to improved membrane permeability .
- Kinase inhibition studies : Screen against c-Met kinase via ATP-binding assays. Structural analogs with 3,5-disubstituted quinoline cores exhibit competitive inhibition (Ki values < 100 nM) .
Advanced Research Questions
Q. How can regioselectivity challenges in trifluoromethylquinoline synthesis be addressed using catalytic or steric directing groups?
- Methodological Answer :
- Transition metal catalysis : Palladium/Xantphos systems direct cross-coupling to the 5-position (e.g., Suzuki reactions with 4-trifluoromethylphenylboronic acid). Ligand choice (e.g., bulky phosphines) minimizes off-target substitution .
- Protecting group strategies : Benzyloxy or tosyl groups at the 8-position block undesired electrophilic substitution, enabling selective functionalization at the 5-position .
Q. How can computational methods (e.g., DFT) complement experimental data in resolving electronic or steric effects introduced by the trifluoromethyl group?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry to predict steric hindrance (e.g., dihedral angles between CF3 and methyl groups). HOMO-LUMO gaps correlate with reactivity in electrophilic substitutions .
- Docking studies : Model interactions with biological targets (e.g., c-Met kinase ATP-binding pocket). Electrostatic potential maps highlight CF3 contributions to binding affinity .
Q. What strategies are employed to address contradictory biological activity data among structurally similar this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., -OCH3 vs. -CF3 at the 5-position) and compare IC50 values. Contradictions may arise from off-target effects, requiring counter-screening against unrelated kinases .
- Metabolic stability assays : Use microsomal models (e.g., rat liver microsomes) to assess if discrepancies stem from differential metabolic degradation .
Q. What experimental controls are critical when analyzing the antitumor activity of this compound derivatives in heterogeneous cell populations?
- Methodological Answer :
- Cytotoxicity controls : Include non-cancerous cell lines (e.g., HEK293) to differentiate selective activity.
- Dose-response normalization : Use reference compounds (e.g., cisplatin) to calibrate assay sensitivity.
- Apoptosis markers : Validate mechanisms via flow cytometry (Annexin V/PI staining) to rule out necrotic effects .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve inconsistencies in crystallographic vs. computational structural data for this compound derivatives?
- Methodological Answer :
- Overlay analysis : Compare X-ray structures with DFT-optimized geometries (e.g., RMSD < 0.5 Å). Discrepancies in bond lengths >0.1 Å may indicate crystal packing effects .
- Torsional angle validation : Use solid-state NMR to confirm rotational freedom of the trifluoromethyl group in solution vs. crystal states .
Q. What statistical approaches are recommended for interpreting variable biological activity in high-throughput screening of quinoline derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
